{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol
Description
Properties
IUPAC Name |
(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c1-5-2-6(3-5,4-10)7(5,8)9/h10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQOOGZAMGHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Reduction Strategies
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbonyl Reduction | BH₃·THF, 0°C → RT, 12 h | 80–83 | |
| Bromination | Br₂, PPh₃, CH₂Cl₂, RT, 12 h | 70 | |
| Proposed Fluorination | DAST, CH₂Cl₂, −20°C → RT, 24 h | 50–70* |
Photocatalyzed Radical Multicomponent Reactions
Recent advancements in photocatalysis enable the construction of bicyclo[1.1.1]pentane derivatives via radical-mediated pathways. A study employing [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst demonstrated the coupling of propellane with aldehydes under blue-light irradiation . For instance, 4-bromobenzaldehyde reacted with propellane in dimethyl sulfoxide (DMSO) at room temperature under nitrogen, yielding a bicyclo[1.1.1]pentane ketone derivative in 78% yield .
Applying this methodology to synthesize {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol would require a fluorinated propellane precursor. Radical trapping at the bridgehead position could introduce fluorine substituents, though the stability of fluorinated radicals remains a concern. Optimizing the photocatalyst and solvent system (e.g., replacing DMSO with acetonitrile) may enhance selectivity for difluorinated products.
Table 2: Photocatalytic Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | |
| Solvent | DMSO | |
| Temperature | RT | |
| Yield | 78% (for analogous ketone) |
Organometallic Reagent-Based Synthesis
The use of phenyllithium (PhLi) in ether solvents has been reported for synthesizing tricyclo[1.1.1.0¹,³]pentane (TCP), a strained bicyclic hydrocarbon . In this approach, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane undergoes dehydrohalogenation with PhLi at −45°C, followed by warming to 0°C to afford TCP in moderate yields .
Extending this method to introduce fluorine and methyl groups would require careful selection of organometallic reagents. For example, a methyl-substituted cyclopropane precursor treated with LDA (lithium diisopropylamide) and subsequent fluorination with Selectfluor® could yield the desired difluorinated structure. However, the high strain energy of bicyclo[1.1.1]pentane may limit the compatibility of strongly basic conditions, necessitating low-temperature protocols.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
-
Halogenation/Reduction : Offers predictable yields (70–83%) and uses industrially available reagents but requires hazardous fluorinating agents .
-
Photocatalysis : Enables mild, room-temperature conditions and rapid radical coupling but faces challenges in stabilizing fluorinated intermediates .
-
Organometallic Routes : Provides precise control over substituent placement but risks side reactions due to the system’s strain .
Table 3: Method Comparison
| Method | Yield Range (%) | Scalability | Fluorination Efficiency |
|---|---|---|---|
| Halogenation/Reduction | 50–83 | High | Moderate |
| Photocatalysis | 60–78 | Moderate | Low |
| Organometallic | 40–65 | Low | High |
Chemical Reactions Analysis
Types of Reactions
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, ketones, aldehydes, and substituted bicyclo[1.1.1]pentane compounds .
Scientific Research Applications
Medicinal Chemistry
- Bioisosteric Replacement : The compound serves as a potential bioisostere for aromatic compounds, which can enhance selectivity and potency in drug design. Its fluorinated structure may improve metabolic stability and reduce toxicity compared to traditional compounds.
- Antiviral and Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral and anticancer properties due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
- Synthesis of Novel Therapeutics : The unique structural features allow for the synthesis of novel therapeutic agents that can target specific biological pathways, potentially leading to new treatments for diseases that are currently difficult to manage.
Materials Science
- Fluorinated Polymers : The incorporation of {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol into polymer matrices can enhance thermal stability and chemical resistance, making it valuable in the development of advanced materials for industrial applications.
- Nanocomposites : Research indicates that this compound can be utilized in the formulation of nanocomposites where its unique properties contribute to improved mechanical strength and durability .
Case Study 1: Drug Development
A study focused on the synthesis of derivatives of this compound explored its efficacy as an antiviral agent against specific viruses. The research demonstrated that modifications to the bicyclic structure significantly enhanced antiviral activity compared to non-fluorinated analogs.
Case Study 2: Material Enhancement
In another investigation, researchers incorporated this compound into a polymer matrix used for protective coatings. The results indicated improved resistance to solvents and elevated temperatures, showcasing its potential in industrial applications.
Comparative Analysis Table
| Compound Name | Key Features | Applications |
|---|---|---|
| This compound | Bicyclic structure with fluorine; potential bioisostere | Drug development; materials science |
| 2,2-Difluoro-3-methylbicyclo[1.1.1]pentane | Lacks hydroxyl group; different chemical reactivity | Less versatile in medicinal chemistry |
| 3-Methylbicyclo[1.1.1]pentan-1-ylmethanol | Does not contain fluorine; altered stability | Limited applications |
Mechanism of Action
The mechanism of action of {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key bicyclo[1.1.1]pentane derivatives with varying substituents:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| {2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol | 2,2-difluoro, 3-methyl | C₇H₁₀F₂O | 148.15 | High lipophilicity; drug intermediate | [10, 12] |
| (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol | 2,2-difluoro, 3-phenyl | C₁₂H₁₂F₂O | 218.22 | Aromatic stability; material science | [10] |
| {3-Fluorobicyclo[1.1.1]pentan-1-yl}methanol | 3-fluoro | C₆H₉FO | 116.13 | Simplified structure; synthetic precursor | [9, 17] |
| (3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol | 3-(difluoromethyl) | C₇H₁₀F₂O | 148.15 | Similar MW but distinct reactivity | [2] |
| (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol | Bicyclo[1.1.1]pentane-phenyl | C₁₂H₁₄O | 174.24 | Aromatic conjugation; polymer applications | [15] |
Physicochemical Properties
- Lipophilicity : The methyl group in the target compound enhances lipophilicity compared to phenyl or fluorinated analogs, favoring blood-brain barrier penetration in drug design .
- Reactivity : The primary alcohol group undergoes oxidation to carboxylic acids or esterification, whereas amine derivatives (e.g., 1-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine) are more nucleophilic .
Research Findings and Trends
- Bioisosteric Replacement : highlights the use of bicyclo[1.1.1]pentanes as phenyl replacements, reducing toxicity while maintaining target affinity .
- Synthetic Flexibility: Hydrogen borrowing reactions (–4) enable C-alkylation of methanol derivatives, expanding access to complex analogs .
- Fluorine Impact: Difluoro-substituted compounds exhibit enhanced metabolic stability over mono-fluoro analogs, as seen in NMR studies of trifluoroethyl derivatives .
Biological Activity
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol is a synthetic compound characterized by its bicyclic structure and unique chemical properties due to the presence of difluoromethyl and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a bioisostere of aromatic compounds, which may influence receptor binding and metabolic stability.
The molecular formula of this compound is C7H10F2O, with a molecular weight of 150.16 g/mol. The compound features a highly strained bicyclo[1.1.1]pentane core, which contributes to its distinctive reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F2O |
| Molecular Weight | 150.16 g/mol |
| IUPAC Name | (2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methanol |
| CAS Number | 2866318-58-1 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that begin with the formation of the bicyclo[1.1.1]pentane core followed by hydroxylation to introduce the methanol group. Recent advancements in photochemical methods have shown promise for synthesizing such bicyclic compounds in an environmentally friendly manner .
Biological Activity
Research indicates that compounds featuring bicyclo[1.1.1]pentane structures can mimic benzene rings in biological systems, potentially leading to novel therapeutic applications . The unique structural features of this compound suggest it may exhibit interesting pharmacological properties.
Case Studies
A significant study highlighted the development of bicyclo[1.1.1]pentane-derived inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . The incorporation of bicyclic structures improved metabolic stability and potency compared to traditional aromatic compounds.
Key Findings:
- Potency: Compounds derived from bicyclo[1.1.1]pentane exhibited IC50 values as low as 3.1 nM in cellular assays.
- Metabolic Stability: Enhanced stability was observed in both in vitro and in vivo studies, with favorable pharmacokinetic profiles including low clearance and high oral bioavailability.
The biological activity of this compound is hypothesized to stem from its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique three-dimensional structure . The difluoromethyl group may enhance lipophilicity, improving membrane permeability and receptor binding affinity.
Q & A
Q. What are the recommended synthetic routes for {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol, and what reagents are critical for functional group introduction?
The synthesis typically involves three stages:
- Cyclopropane ring formation : Use strained bicyclo[1.1.1]pentane precursors, often via [2+2] cycloaddition or radical-mediated methods.
- Fluorination : Introduce fluorine atoms using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Methanol group installation : Employ reductive amination or oxidation-reduction sequences (e.g., LiAlH₄ reduction of a ketone intermediate) . Key reagents include potassium permanganate for oxidation and palladium catalysts for cross-coupling reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR spectroscopy : ¹H/¹⁹F NMR identifies fluorine positioning and methyl/methanol group interactions. For example, ¹H-NMR can resolve bridgehead proton splitting patterns (δ ~2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves strained bicyclic geometry and substituent spatial arrangement, critical for verifying regiochemistry .
Q. What reactivity patterns are expected under oxidative or reductive conditions?
- Oxidation : The methanol group can oxidize to a ketone (e.g., using KMnO₄ in acidic conditions), but the bicyclic core’s strain may lead to ring-opening side reactions if harsh conditions are used .
- Reduction : LiAlH₄ selectively reduces ester/amide derivatives without disrupting the bicyclo[1.1.1]pentane framework .
- Halogenation : Fluorine atoms may direct electrophilic substitutions, but steric hindrance from the methyl group limits reactivity at the 3-position .
Q. How does this compound compare structurally and functionally to non-fluorinated or methyl-substituted analogs?
- Fluorine vs. hydrogen : Fluorination increases metabolic stability and electronegativity, enhancing binding affinity in biological systems .
- Methyl group impact : The 3-methyl substituent introduces steric bulk, reducing reactivity at adjacent positions but improving lipophilicity (logP ~2.1 vs. ~1.5 for non-methyl analogs) .
- Comparative table :
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 3-Methylbicyclo[1.1.1]pentan-1-ylmethanol | No fluorine | Lower oxidative stability |
| 2,2-Dichloro analog | Cl instead of F | Reduced hydrogen-bonding capacity |
| Bicyclo[2.2.1]heptane analog | Larger ring | Lower strain, reduced reactivity |
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity for scalable research applications?
- Catalyst screening : Test palladium/NHC catalysts for cross-coupling steps to minimize byproducts .
- Purification : Use preparative HPLC or recrystallization in hexane/ethyl acetate to isolate the compound (>95% purity) .
- Scale-up fluorination : Replace DAST with safer agents like XtalFluor-E to reduce HF generation .
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Metabolic profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo .
- Docking studies : Compare binding modes with target proteins (e.g., kinases) to assess if steric clashes from the bicyclic core reduce efficacy in vivo .
- Pharmacokinetic adjustments : Modify formulation (e.g., nanoencapsulation) to enhance bioavailability .
Q. What computational methods predict the compound’s bioactivity and metabolic stability?
- PASS algorithm : Predicts pharmacological activity based on structural motifs (e.g., fluorinated bicyclo[1.1.1]pentane as a bioisostere for tert-butyl groups) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and metabolic pathways .
- MD simulations : Model interactions with CYP450 enzymes to estimate metabolic half-life .
Q. What experimental strategies elucidate the mechanism of action in biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
